N-(cyclobutylmethyl)pyrimidin-2-amine
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Overview
Description
N-(cyclobutylmethyl)pyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA. This compound, specifically, has a cyclobutylmethyl group attached to the nitrogen atom at the second position of the pyrimidine ring, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: Starting with appropriate amidines and β-dicarbonyl compounds.
Cyclization: Formation of the pyrimidine ring.
Substitution: Introduction of the cyclobutylmethyl group.
For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps like ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(cyclobutylmethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling and proliferation . This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A basic pyrimidine derivative with similar core structure.
4(3-aminocyclobutyl)pyrimidin-2-amine: Another derivative with a cyclobutyl group, but at a different position.
Uniqueness
N-(cyclobutylmethyl)pyrimidin-2-amine is unique due to the specific positioning of the cyclobutylmethyl group, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-(cyclobutylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZJNXSSIRNLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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